![molecular formula C8H8ClN3O2 B1501537 Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride CAS No. 1049730-74-6](/img/structure/B1501537.png)
Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It is a valuable heterocyclic scaffold that is used in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine is synthesized through different chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrimidine is a fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine undergoes various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reactions .Scientific Research Applications
Treatment of Insomnia
Compounds like zolpidem, which is a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, are used to treat short-term insomnia and some brain function disorders .
Organic Synthesis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development due to its reactivity and multifarious biological activity .
Cancer Treatment
Novel imidazo[1,2-a]pyridine derivatives have been explored as targeted covalent inhibitors (TCIs) in treating cancers .
Corrosion Inhibition
Imidazole [1,2-a] pyrimidine derivatives have shown effectiveness against mild steel corrosion in acidic solutions .
Antimicrobial Activity
Substituents at specific positions on the imidazo[1,2-a]pyridine ring have been identified with significantly improved potency against extracellular and intracellular pathogens .
Drug Development
The scaffold of imidazo[1,2-a]pyrazines is utilized in the development of new drugs due to its potential for reactivity and biological activity .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It is expected that considerable efforts will be devoted to the development of new synthetic protocols for the construction of an Imidazo[1,2-a]pyrimidine core aiming to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6;/h1-3,5H,4H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPFPTNJZPZLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681033 | |
Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride | |
CAS RN |
1049730-74-6 | |
Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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